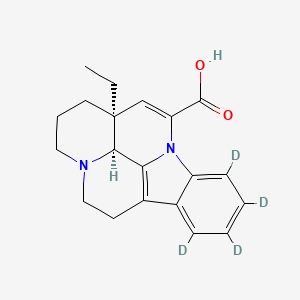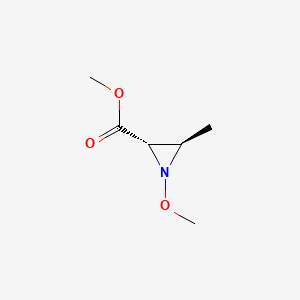![molecular formula C11H19NSi B588952 Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) CAS No. 158588-05-7](/img/new.no-structure.jpg)
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI): is a chemical compound with the molecular formula C11H19NSi. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) typically involves the reaction of 2,4-dimethylpyridine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography .
化学反应分析
Types of Reactions: Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of various reduced pyridine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
相似化合物的比较
Pyridine: The parent compound, which lacks the dimethyl and trimethylsilyl groups.
2,4-Dimethylpyridine: A derivative with only the dimethyl groups.
6-Trimethylsilylpyridine: A derivative with only the trimethylsilyl group.
Uniqueness: Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) is unique due to the presence of both dimethyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions .
属性
CAS 编号 |
158588-05-7 |
|---|---|
分子式 |
C11H19NSi |
分子量 |
193.36 g/mol |
IUPAC 名称 |
(4,6-dimethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-9-6-10(2)12-11(7-9)8-13(3,4)5/h6-7H,8H2,1-5H3 |
InChI 键 |
CVZSBYIBKPNXRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)C[Si](C)(C)C)C |
规范 SMILES |
CC1=CC(=NC(=C1)C[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)









![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)
